molecular formula C6H9Br B14543320 2-Bromo-1,1'-bi(cyclopropane) CAS No. 61975-82-4

2-Bromo-1,1'-bi(cyclopropane)

Cat. No.: B14543320
CAS No.: 61975-82-4
M. Wt: 161.04 g/mol
InChI Key: UJDNZQGFJUXBLU-UHFFFAOYSA-N
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Description

2-Bromo-1,1’-bi(cyclopropane) is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound specifically features a bromine atom attached to a bicyclopropane structure, which consists of two cyclopropane rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1’-bi(cyclopropane) can be achieved through various methods. One common approach involves the reaction of cyclopropylmagnesium bromide with a suitable electrophile. Another method includes the use of carbenes, such as dichlorocarbene, which react with alkenes to form cyclopropane rings . The Simmons-Smith reaction is also a notable method for synthesizing cyclopropane derivatives .

Industrial Production Methods

Industrial production of 2-Bromo-1,1’-bi(cyclopropane) typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents. Industrial processes often optimize reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while elimination reactions typically produce alkenes .

Scientific Research Applications

2-Bromo-1,1’-bi(cyclopropane) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1’-bi(cyclopropane) involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The cyclopropane rings provide a unique structural framework that can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,1’-bi(cyclopropane) is unique due to its bicyclopropane structure, which imparts distinct chemical properties compared to other cycloalkanes.

Properties

CAS No.

61975-82-4

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromo-2-cyclopropylcyclopropane

InChI

InChI=1S/C6H9Br/c7-6-3-5(6)4-1-2-4/h4-6H,1-3H2

InChI Key

UJDNZQGFJUXBLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2Br

Origin of Product

United States

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